molecular formula C17H13ClN2O3 B5888196 2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Cat. No. B5888196
M. Wt: 328.7 g/mol
InChI Key: ZMBNYXXNDUHUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, also known as CI-994, is a small molecule histone deacetylase (HDAC) inhibitor. It has been shown to have potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.

Mechanism of Action

2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide inhibits the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression. By inhibiting HDAC enzymes, this compound increases histone acetylation, leading to changes in gene expression. This can result in the inhibition of cancer cell growth and the reduction of inflammation in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide in lab experiments is its specificity for HDAC enzymes. This allows for targeted inhibition of gene expression in cells. However, a limitation of this compound is its low solubility, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression. Furthermore, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders, should be explored. Finally, the development of more soluble forms of this compound could improve its efficacy in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-5-nitrobenzoic acid to form 2-(4-chlorophenyl)-5-nitrobenzoic acid. This is then reduced to 2-(4-chlorophenyl)-5-aminobenzoic acid, which is further reacted with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid to form this compound. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
Furthermore, this compound has shown potential therapeutic applications in neurological disorders, such as Alzheimer's disease and multiple sclerosis. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-20-16(22)13-7-6-12(9-14(13)17(20)23)19-15(21)8-10-2-4-11(18)5-3-10/h2-7,9H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBNYXXNDUHUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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